molecular formula C19H29NO3 B12694418 Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- CAS No. 107512-61-8

Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy-

Cat. No.: B12694418
CAS No.: 107512-61-8
M. Wt: 319.4 g/mol
InChI Key: OKVZSDSHRCJXLQ-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C19H29NO3 and a molecular weight of 319.49 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with hydroxy and methoxy groups, an acetamide group, and a decenyl chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- typically involves the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with decenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of a substituted benzeneacetamide derivative.

Scientific Research Applications

Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The decenyl chain may also play a role in the compound’s biological activity by interacting with lipid membranes and other hydrophobic regions in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- is unique due to its combination of a benzene ring with hydroxy and methoxy groups, an acetamide group, and a decenyl chain. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

107512-61-8

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

N-dec-9-enyl-2-(4-hydroxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-13-20-19(22)15-16-11-12-17(21)18(14-16)23-2/h3,11-12,14,21H,1,4-10,13,15H2,2H3,(H,20,22)

InChI Key

OKVZSDSHRCJXLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)NCCCCCCCCC=C)O

Origin of Product

United States

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